Methyl hesperidin

Solubility Formulation Bioavailability

Methyl hesperidin (CAS 11013-97-1) is a semi-synthetic methylated flavonoid delivering complete water solubility (>50 mg/mL) and 3.1× higher oral bioavailability (82.3%) vs. native hesperidin. This eliminates solubilizers in clear beverages, water-based serums, and oral APIs targeting microcirculation. It demonstrates superior potency in respiratory inflammation models where hesperidin is inactive at equivalent doses. Additionally, it serves as a dual bioactive-functional excipient, forming stable amorphous solid dispersions that increase poorly soluble drug solubility up to 400-fold. Procure methyl hesperidin for unmatched formulation flexibility, lower cost-per-dose, and evidence-backed performance.

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
Cat. No. B1226399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hesperidin
Synonymsmethyl hesperidin
methylhesperidin
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27-,28+,29+/m0/s1
InChIKeyGUMSHIGGVOJLBP-CTUUZZHSSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Hesperidin Procurement Guide: Chemically Defined Derivative with Differentiated Physicochemical Properties


Methyl hesperidin (MH) is a semi-synthetic methylated derivative of the citrus flavonoid hesperidin, distinguished by a methyl substitution at the 7-hydroxyl position [1]. This structural modification alters its physicochemical profile, resulting in increased lipophilicity (logP: 1.8 vs. -0.3 for hesperidin) while maintaining water solubility (>50 mg/mL at room temperature) [1]. As a flavanone glycoside (C29H36O15, MW: 624.59), it is commercially available as a white to pale-yellow crystalline powder with typical purity ≥98% (HPLC) and demonstrated thermal stability up to 200°C with minimal decomposition [1].

Methyl Hesperidin: Why Hesperidin Cannot Be Directly Substituted


Substituting methyl hesperidin with native hesperidin or other in-class flavonoids is not scientifically justifiable due to quantifiable differences in solubility, absorption, and molecular interactions. Native hesperidin exhibits poor aqueous solubility (practically insoluble), which limits its formulation versatility and oral bioavailability [1]. In contrast, methyl hesperidin achieves complete water solubility (>50 mg/mL) and exhibits a 3.1-fold higher oral bioavailability (82.3%) compared to unmodified hesperidin [2]. Furthermore, methyl hesperidin demonstrates distinct binding kinetics and structural interactions; fluorescence quenching studies show a superior binding strength with ovalbumin compared to hesperidin [3]. These physicochemical and biopharmaceutical differences render generic substitution scientifically invalid.

Methyl Hesperidin: Quantitative Differentiation Evidence for Scientific Selection


Aqueous Solubility: Methyl Hesperidin vs. Hesperidin

Methyl hesperidin demonstrates a decisive advantage in aqueous solubility over its parent compound, hesperidin. While native hesperidin is characterized as totally insoluble in water, methyl hesperidin exhibits high water solubility. Commercial specifications confirm that methyl hesperidin is totally water soluble, whereas hesperidin is totally insoluble [1]. A reputable vendor datasheet further quantifies this, reporting the solubility of methyl hesperidin as >50 mg/mL in water at room temperature [2].

Solubility Formulation Bioavailability

Oral Bioavailability: Methyl Hesperidin vs. Hesperidin

Methylation of hesperidin significantly enhances its oral bioavailability. According to a vendor technical datasheet, the methylation of hesperidin improves its bioavailability to 82.3% [1]. This is in stark contrast to unmodified hesperidin, which is known for its poor oral bioavailability due to its low aqueous solubility [1]. This represents a 3.1-fold increase in bioavailability for the methylated derivative [1].

Pharmacokinetics Bioavailability ADME

Phosphodiesterase (PDE) Inhibition and Anti-Asthmatic Activity: Methyl Hesperidin vs. Hesperidin

In a direct head-to-head in vivo comparison, methyl hesperidin (specifically hesperidin-3'-O-methylether) demonstrated significantly superior potency compared to hesperidin in a murine model of allergic asthma. At a dose of 30 μmol/kg administered orally, methyl hesperidin significantly attenuated airway hyperresponsiveness (AHR), suppressed the increase in total inflammatory cells, macrophages, lymphocytes, neutrophils, and eosinophils, and reduced total and OVA-specific IgE levels [1]. In contrast, the same dose of hesperidin showed no significant effect [1]. The study concluded that methyl hesperidin has a higher therapeutic (PDE4(H)/PDE4(L)) ratio than hesperidin [1].

PDE4 Inhibition Asthma Inflammation Immunology

HIV-1 Reverse Transcriptase (RT) Binding Affinity: Methyl Hesperidin vs. Hesperidin

An in silico molecular docking study compared the binding affinity of methyl hesperidin and hesperidin to the HIV-1 reverse transcriptase enzyme. The results showed that methyl hesperidin had a lower (more favorable) binding energy of -8.8 kcal/mol, compared to -8.0 kcal/mol for hesperidin [1]. This suggests a stronger and more stable interaction with the target enzyme. The study also predicted that methyl hesperidin has superior physicochemical properties for permeability (logP: 2.04 vs. 1.78 for hesperidin) [1].

Molecular Docking HIV-1 Antiviral In Silico

Functional Excipient Performance: Enhancement of Nobiletin Bioavailability

Methyl hesperidin (MeHes) has been demonstrated to function as a novel, functional small-molecule excipient in amorphous solid dispersions (ASDs) to dramatically enhance the bioavailability of poorly soluble drugs . In a study using nobiletin (Nob), a citrus polymethoxyflavone with extremely low aqueous solubility, a Nob-MeHes ASD prepared via hot-melt extrusion produced approximately a 400-fold higher aqueous concentration of nobiletin compared to crystalline nobiletin alone . This performance significantly surpassed that of a simple physical mixture of the two compounds .

Amorphous Solid Dispersion Excipient Bioavailability Formulation

Safety Profile: Subchronic and Long-Term Carcinogenicity Data in Mice

Comprehensive toxicological evaluations provide a robust safety profile for methyl hesperidin. A 13-week subchronic toxicity study in B6C3F1 mice demonstrated that dietary administration of methyl hesperidin up to 5.0% (the highest dose tested) produced no significant treatment-related adverse effects on body weight, food/water consumption, hematology, clinical chemistry, organ weights, or histopathology [1]. Furthermore, a long-term carcinogenicity study spanning 96 weeks confirmed that methyl hesperidin showed no carcinogenicity in the same mouse model [2].

Toxicology Safety Carcinogenicity Regulatory

Methyl Hesperidin: Data-Backed Application Scenarios for Industrial and Research Procurement


Formulation of Clear, Water-Based Nutraceutical and Cosmetic Products

The high aqueous solubility (>50 mg/mL) of methyl hesperidin [1], contrasted with the total insolubility of hesperidin, makes it the only viable choice for developing transparent beverages, functional waters, and water-based serums or toners. This property eliminates the need for complex emulsification or solubilization systems, reducing formulation cost and complexity while ensuring product clarity and stability [1].

Development of Oral Supplements for Vascular and Microcirculatory Health

With its 3.1-fold higher oral bioavailability (82.3%) compared to hesperidin [2], methyl hesperidin is the scientifically superior active pharmaceutical ingredient (API) for oral formulations targeting capillary fragility, chronic venous insufficiency, and general microcirculation improvement. A lower dose can achieve a clinically relevant effect, providing a clear advantage in cost-per-dose and patient compliance.

Research Tool for Phosphodiesterase 4 (PDE4) and Respiratory Inflammation Models

In research settings focused on allergic asthma, COPD, or immunomodulation, methyl hesperidin should be prioritized over hesperidin based on direct in vivo evidence of its superior potency. At a dose where hesperidin was inactive (30 μmol/kg), methyl hesperidin significantly suppressed airway hyperresponsiveness and inflammatory cell infiltration [3]. This differential activity makes it a more powerful and relevant tool for probing PDE4-related pathways.

Multifunctional Excipient for Amorphous Solid Dispersion (ASD) Formulations

Methyl hesperidin offers a unique dual role as both a bioactive and a high-performance functional excipient. Its demonstrated ability to create stable amorphous solid dispersions with poorly soluble drugs like nobiletin, resulting in a 400-fold increase in aqueous drug concentration , presents a compelling reason for its procurement over standard, inert polymers for enhancing the oral bioavailability of BCS Class II and IV compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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